An In-Depth Technical Guide to 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (CAS No. 132059-53-1)
An In-Depth Technical Guide to 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (CAS No. 132059-53-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding a Potent Genotoxin
3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, designated as BMX-3, is a halogenated furanone that has garnered significant attention within the scientific community, primarily due to its classification as a potent mutagen and its emergence as a disinfection byproduct (DBP) in drinking water.[1][2] As a brominated analog of the well-studied micropollutant MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone), BMX-3 presents a unique set of challenges and research opportunities in the fields of environmental science, toxicology, and drug development.[1][2] This technical guide provides a comprehensive overview of BMX-3, from its fundamental chemical properties and synthesis to detailed analytical protocols and an exploration of its mechanism of action.
Section 1: Core Chemical Identity and Properties
Nomenclature and Identifiers
-
Systematic Name: 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone
Physicochemical Properties
| Property | Value | Source |
| Appearance | Pale Yellow Solid | [3] |
| Storage Temperature | 2-8°C, Under Inert Atmosphere | [3][5] |
| IUPAC Name | 4-bromo-3-(dibromomethyl)-2-hydroxy-2H-furan-5-one | [7] |
| InChI | 1S/C5H3Br3O3/c6-2-1(3(7)8)4(9)11-5(2)10/h3-4,9H | [6] |
| InChIKey | FAPCZAUMFXUDMS-UHFFFAOYSA-N | [6] |
Section 2: Synthesis of 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BMX-3)
Conceptual Synthesis Pathway
The proposed synthesis involves a multi-step process starting from mucobromic acid, a commercially available and highly functionalized furanone derivative.[1][8] The key transformations would involve the introduction of a dibromomethyl group at the C4 position.
Caption: Proposed synthetic route for BMX-3 from mucobromic acid.
Detailed Experimental Protocol (Adapted from Analogous Syntheses)
Caution: This reaction should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including safety goggles, lab coat, and chemical-resistant gloves.
Step 1: Formylation of Mucobromic Acid
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve mucobromic acid (1 equivalent) in a suitable solvent such as anhydrous dimethylformamide (DMF).
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a formylating agent, such as a pre-formed Vilsmeier reagent (e.g., from phosphorus oxychloride and DMF), dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate aldehyde.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Dibromination of the Intermediate Aldehyde
-
Dissolve the purified intermediate aldehyde (1 equivalent) in a suitable solvent, such as glacial acetic acid or dichloromethane, in a round-bottom flask.
-
Add a brominating agent, such as a solution of bromine in acetic acid or phosphorus tribromide, dropwise to the solution at a controlled temperature (e.g., 0-10°C). The reaction may be exothermic.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete as indicated by TLC.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BMX-3).
-
Further purification can be achieved by recrystallization or column chromatography.
Section 3: Analytical Methodologies for Detection and Quantification
The detection and quantification of BMX-3 in environmental samples, particularly drinking water, are critical for assessing human exposure and the efficacy of water treatment processes. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful techniques for this purpose.[8][10][11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for the analysis of BMX-3, typically requiring a derivatization step to improve the volatility and thermal stability of the analyte.[12]
Protocol: GC-MS Analysis of BMX-3 in Water Samples
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Acidify the water sample (e.g., 500 mL) to pH 2 with a suitable acid.
-
Pass the acidified sample through a C18 SPE cartridge preconditioned with methanol and acidified water.
-
Wash the cartridge with acidified water to remove interferences.
-
Elute the retained analytes with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Concentrate the eluate to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.
-
-
Derivatization:
-
Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the concentrated extract.
-
Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period to form the trimethylsilyl (TMS) derivative of BMX-3.
-
-
GC-MS Analysis:
-
Injector: Splitless mode.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold, then ramp to a high temperature (e.g., 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Detection: Use selected ion monitoring (SIM) for enhanced sensitivity and selectivity, targeting characteristic ions of the BMX-3 TMS derivative.
-
Caption: Workflow for the GC-MS analysis of BMX-3 in water.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the advantage of analyzing BMX-3 directly without derivatization, which can simplify sample preparation and reduce analysis time.[13][14]
Protocol: LC-MS/MS Analysis of BMX-3 in Water Samples
-
Sample Preparation:
-
Filter the water sample to remove particulate matter.
-
Acidify the sample slightly if necessary to stabilize the analyte.
-
For trace-level analysis, a pre-concentration step using SPE may still be required, following a similar procedure as for GC-MS.
-
-
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase liquid chromatography (RPLC) using a C18 column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an acidifier like formic acid.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for furanones.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Precursor Ion: The deprotonated molecule [M-H]⁻ of BMX-3.
-
Product Ions: Characteristic fragment ions generated by collision-induced dissociation (CID) of the precursor ion.
-
-
Section 4: Mechanism of Mutagenicity and Biological Reactivity
The high mutagenicity of BMX-3 and related halofuranones is attributed to their chemical structure and high reactivity towards biological macromolecules, particularly DNA.[4][15]
The Role of the Furanone Ring System
The 2(5H)-furanone core is an electrophilic structure due to the presence of the α,β-unsaturated carbonyl system. This makes it susceptible to nucleophilic attack by cellular components. The presence of multiple bromine atoms further enhances its electrophilicity and reactivity.[4]
Tautomerism and Reactivity
In aqueous solution, 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone can exist in equilibrium with its open-chain tautomer, an even more reactive aldehyde.[4] This equilibrium is pH-dependent and plays a crucial role in its biological activity.
Caption: Tautomeric equilibrium of BMX-3 in aqueous solution.
Interaction with DNA
The primary mechanism of genotoxicity for BMX-3 is believed to be the formation of covalent adducts with DNA nucleobases.[15][16] The electrophilic nature of both the cyclic and open-chain forms allows for reaction with nucleophilic sites on DNA bases, such as the amino groups of guanine, adenine, and cytosine. This adduct formation can lead to mutations during DNA replication and transcription, ultimately contributing to its carcinogenic potential.[15][16]
Section 5: Safety, Handling, and Disposal
Disclaimer: This information is a summary and should be supplemented with a thorough review of the complete Safety Data Sheet (SDS) before handling this compound.
Hazard Identification
A Safety Data Sheet for 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone indicates that while specific GHS classifications may not be fully established, the compound should be handled with extreme caution due to its structural similarity to known mutagens and carcinogens.[17][18]
-
Potential Hazards:
-
May be mutagenic.
-
May be carcinogenic.
-
Harmful if swallowed, inhaled, or absorbed through the skin.
-
Causes irritation to the skin, eyes, and respiratory tract.
-
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Chemical safety goggles and/or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working with the solid material where dust may be generated, a NIOSH-approved respirator is recommended.
-
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5] Recommended storage is at 2-8°C.[5]
Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow this chemical to enter the environment.
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